

¹³C NMR Analysis of 2-Tetrahydrofuran-2-ylethanamine: A Technical Guide

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Compound of Interest

Compound Name: *2-Tetrahydrofuran-2-ylethanamine*

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Abstract

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of **2-Tetrahydrofuran-2-ylethanamine**. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, ensuring a robust and scientifically sound methodology. We will explore the theoretical basis for predicting the ¹³C NMR spectrum, detail a validated experimental procedure, and provide a thorough analysis of the expected spectral data, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Introduction to ¹³C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.^[1] Unlike ¹H NMR, which observes proton nuclei, ¹³C NMR probes the ¹³C isotope, which has a natural abundance of only 1.1%.^[1] This low abundance, combined with a smaller gyromagnetic ratio, results in a significantly lower sensitivity compared to proton NMR.^[1] However, the information gleaned from a ¹³C spectrum is highly valuable. Each unique carbon atom in a molecule typically gives rise to a distinct signal, providing a direct count of non-equivalent carbons. Furthermore, the chemical shift (δ) of each signal offers profound insights into the electronic environment of the carbon atom, including its hybridization and proximity to electronegative atoms or functional groups.

For a molecule like **2-Tetrahydrofuran-2-ylethanamine**, ^{13}C NMR is crucial for confirming the connectivity of the tetrahydrofuran ring and the ethanamine side chain. The spectrum will reveal distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts being influenced by the neighboring oxygen and nitrogen atoms.

Predicting the ^{13}C NMR Spectrum of **2-Tetrahydrofuran-2-ylethanamine**

A foundational step in NMR analysis is the prediction of the spectrum based on the molecular structure. This allows for a more guided and accurate interpretation of the experimental data. The chemical shift of a carbon atom is primarily influenced by the electronegativity of adjacent atoms and the overall molecular geometry.

Key Structural Features Influencing Chemical Shifts:

- Tetrahydrofuran (THF) Ring: The oxygen atom within the THF ring is highly electronegative and will deshield the adjacent α -carbons (C2 and C5), causing them to resonate at a lower field (higher ppm value) compared to the β -carbons (C3 and C4).^{[2][3][4]}
- Ethanamine Side Chain: The primary amine group ($-\text{NH}_2$) is also electronegative and will deshield the carbon atom to which it is directly attached (C α).^{[5][6]} The effect diminishes with distance, so the β -carbon of the side chain (C β) will be less affected.
- Substitution at C2: The attachment of the ethanamine side chain at the C2 position of the THF ring will further influence the chemical shifts of the ring carbons, particularly C2, C3, and C5.

Based on these principles and data from analogous structures, we can estimate the chemical shifts for each carbon in **2-Tetrahydrofuran-2-ylethanamine**.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **2-Tetrahydrofuran-2-ylethanamine**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C2	75 - 85	α to ring oxygen and substituted with the side chain, leading to significant deshielding.
C3	25 - 35	β to ring oxygen, less deshielded than α -carbons.
C4	25 - 35	β to ring oxygen, similar environment to C3.
C5	65 - 75	α to ring oxygen, deshielded.
Ca'	40 - 50	α to the nitrogen atom of the amine group, deshielded. [5] [6]
C β '	30 - 40	β to the nitrogen atom, less deshielded than Ca'.

Note: These are estimated ranges and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ^{13}C NMR Acquisition

Achieving a high-quality ^{13}C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed to produce reliable and reproducible results.

1. Sample Preparation:

- Analyte Concentration: Dissolve approximately 50-200 mg of **2-Tetrahydrofuran-2-ylethanamine** in 0.6-0.8 mL of a suitable deuterated solvent.[\[7\]](#) A higher concentration is generally required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.[\[1\]](#)

- Solvent Selection: Chloroform-d (CDCl_3) is a common choice for many organic molecules. However, for amines, the choice of solvent can influence the chemical shifts of carbons near the nitrogen atom.^[8] Deuterated methanol (CD_3OD) or dimethyl sulfoxide-d₆ (DMSO-d_6) can also be used and may offer better solubility or different hydrogen bonding interactions. It is crucial to report the solvent used as it is an integral part of the experimental data.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Setup and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.
- Probe Tuning: Ensure the NMR probe is properly tuned to the ^{13}C frequency to maximize signal reception.
- Acquisition Mode: The standard experiment is a $^{13}\text{C}\{^1\text{H}\}$ experiment, which involves broadband proton decoupling.^[9] This collapses the carbon signals into singlets, simplifying the spectrum and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).^[9]
- Key Acquisition Parameters:
 - Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay without saturating the signals, particularly for quaternary carbons which have longer relaxation times.^[10]
 - Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for protonated carbons.
 - Number of Scans (ns): Due to the low sensitivity of ^{13}C NMR, a larger number of scans (e.g., 1024 or more) is often necessary to obtain a good signal-to-noise ratio.^[9]
 - Spectral Width (sw): A spectral width of 0-220 ppm is typically sufficient to cover the chemical shift range of most organic compounds.^{[11][12]}

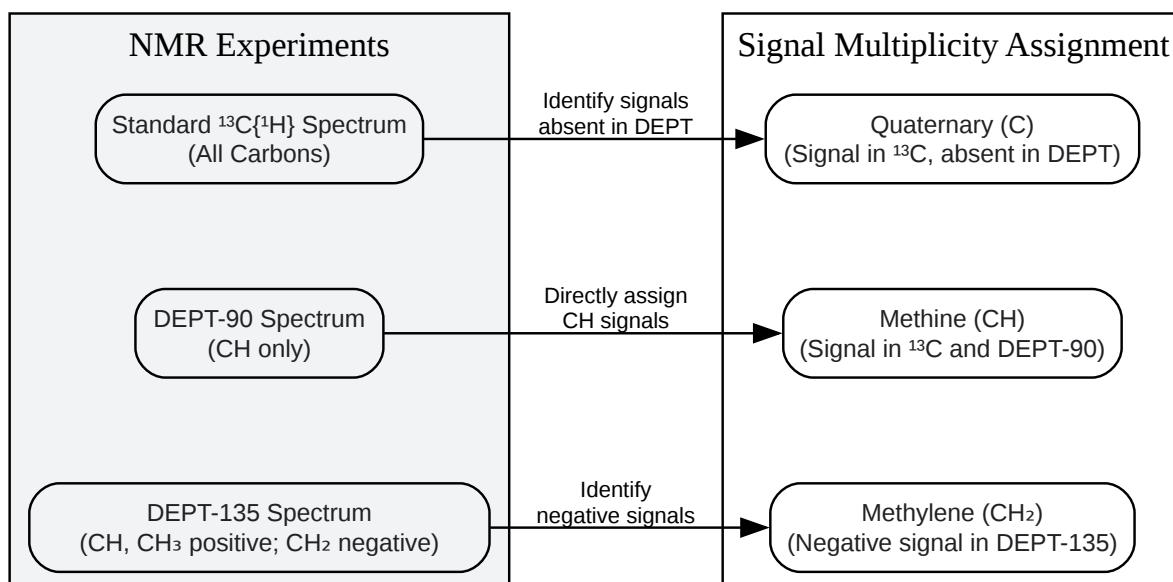
Advanced NMR Techniques: DEPT for Multiplicity Assignment

To further elucidate the structure, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[13][14] DEPT spectroscopy allows for the differentiation of methyl (CH_3), methylene (CH_2), and methine (CH) carbons.[14][15] Quaternary carbons are not observed in DEPT spectra.[14]

- DEPT-90: This experiment will only show signals for CH carbons.
- DEPT-135: This experiment will show positive signals for CH and CH_3 carbons, and negative signals for CH_2 carbons.[14][16][17]

By comparing the standard $^{13}\text{C}\{^1\text{H}\}$ spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously assign the multiplicity of each carbon signal.

Workflow for DEPT Analysis:



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Caption: Workflow for carbon multiplicity assignment using DEPT NMR.

Data Analysis and Interpretation

The analysis of the acquired spectra involves a systematic assignment of each peak to a specific carbon atom in the **2-Tetrahydrofuran-2-ylethanamine** molecule.

1. Initial Spectrum Examination:

- Count the number of signals in the broadband proton-decoupled ^{13}C spectrum. For **2-Tetrahydrofuran-2-ylethanamine**, six distinct signals are expected, corresponding to the six non-equivalent carbon atoms.
- Note the chemical shift of each signal and compare it to the predicted values in Table 1.

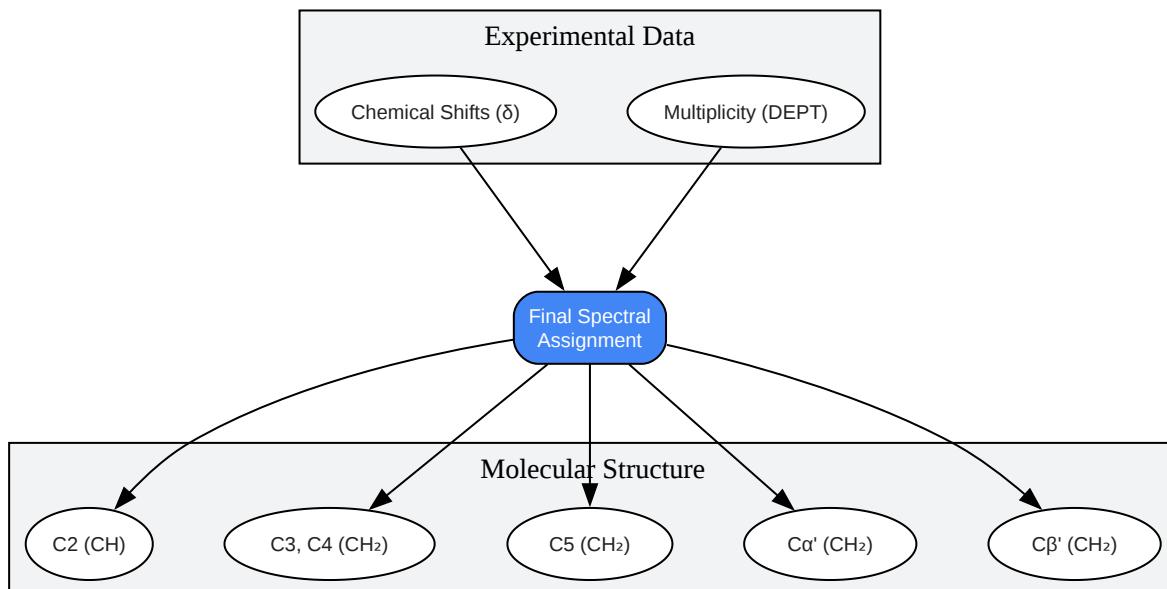
2. Multiplicity Assignment with DEPT:

- In the DEPT-90 spectrum of **2-Tetrahydrofuran-2-ylethanamine**, a single signal corresponding to the C2 methine carbon is expected.
- In the DEPT-135 spectrum, the C2 signal should be positive, while the signals for the C3, C4, C5, $\text{C}\alpha'$, and $\text{C}\beta'$ methylene carbons should appear as negative peaks.

3. Final Assignments:

By combining the information from the chemical shifts and the DEPT experiments, a definitive assignment of each carbon atom can be made.

Logical Relationship for Spectral Assignment:

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Caption: Logical flow for assigning ^{13}C NMR signals.

Conclusion

The ^{13}C NMR analysis of **2-Tetrahydrofuran-2-ylethanamine**, when conducted with the rigorous methodology outlined in this guide, provides unambiguous structural confirmation. By combining predictive knowledge with systematic experimental protocols and advanced techniques like DEPT, researchers can confidently elucidate the carbon framework of this and similar molecules. The principles of chemical shift correlation and multiplicity determination form the cornerstone of reliable structural characterization in modern drug discovery and development.

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